(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone
Description
The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone is a hybrid heterocyclic molecule featuring:
- A 4-methyl-1,2,3-thiadiazole ring, known for its electron-deficient nature and role in medicinal chemistry.
- A piperazine linker, which enhances solubility and bioavailability.
This structure integrates sulfur- and nitrogen-rich heterocycles, which are common in bioactive compounds targeting enzymes or receptors.
Properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N8OS/c1-9-11(24-19-16-9)14(23)21-7-5-20(6-8-21)12-13-18-17-10(2)22(13)4-3-15-12/h3-4H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSVCVHJLMIUND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NC=CN4C3=NN=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . This reaction forms the thiadiazole ring, which is then further functionalized to introduce the triazolopyrazine and piperazine moieties.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction of the triazolopyrazine moiety can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution on the piperazine ring can introduce various alkyl or aryl groups.
Scientific Research Applications
Basic Information
- IUPAC Name : (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone
- Molecular Formula : C₁₄H₁₈N₄S
- Molar Mass : 282.39 g/mol
Structural Characteristics
The compound features a thiadiazole ring and a triazolo-pyrazine moiety that contribute to its biological activity. The presence of the piperazine group enhances its pharmacological properties by improving solubility and bioavailability.
Anticancer Activity
Recent studies have highlighted the potential of derivatives containing the triazolo-pyrazine core for anticancer applications. For instance, compounds similar to (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone have shown promising inhibitory activities against key cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The most effective derivatives demonstrated IC50 values in the low micromolar range (approximately 0.98 µM for A549 cells) indicating significant antiproliferative effects .
Antimicrobial Properties
Compounds bearing thiadiazole moieties have been recognized for their antimicrobial activities. Research indicates that derivatives with similar structures exhibit significant antibacterial and antifungal properties against various pathogens. For example, compounds with the 1,3,4-thiadiazole framework have shown efficacy against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Pesticide Development
The thiadiazole derivatives are also explored as potential pesticide agents due to their ability to inhibit specific enzymes in pests. The compound can be synthesized as a precursor for agricultural chemicals aimed at pest control . Its effectiveness in this regard is attributed to its structural similarity to known agrochemicals that target metabolic pathways in insects.
Herbicide Activity
Research into related compounds has demonstrated herbicidal properties that could be beneficial in crop protection strategies. These compounds disrupt photosynthesis or inhibit specific biosynthetic pathways in plants .
Case Study 1: Anticancer Efficacy
A study conducted on a series of triazolo-pyrazine derivatives showed that compound 17l , closely related to the target compound, exhibited remarkable antiproliferative activities across multiple cancer cell lines. This study utilized MTT assays to determine IC50 values and confirmed the mechanisms through Western blot analyses demonstrating reduced expression of c-Met and VEGFR-2 proteins .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 17l | A549 | 0.98 |
| 17l | MCF-7 | 1.05 |
| 17l | HeLa | 1.28 |
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of thiadiazole derivatives revealed that certain compounds exhibited MIC values lower than standard antibiotics against both bacterial and fungal strains. For instance, specific derivatives showed MIC values around 32 µg/mL against Candida albicans .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 8d | Candida albicans | 32 |
| 8e | Staphylococcus aureus | 25 |
Biological Activity
The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone is a synthetic derivative that combines elements of thiadiazole and triazole chemistry, both of which have been associated with various biological activities. This article examines its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Thiadiazole moiety : Known for its antimicrobial and antifungal properties.
- Triazolo-pyrazine component : Associated with anticancer and kinase inhibitory activities.
The molecular formula is , which contributes to its potential pharmacological effects.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds containing thiadiazole and triazole structures. For instance:
- A study evaluated a series of [1,2,4]triazolo[4,3-a]pyrazine derivatives for their inhibitory effects on cancer cell lines. The most promising compounds exhibited IC50 values in the low micromolar range against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 17l | A549 | 0.98 ± 0.08 |
| 17l | MCF-7 | 1.05 ± 0.17 |
| 17l | HeLa | 1.28 ± 0.25 |
These findings suggest that similar derivatives may exhibit significant anticancer properties.
Antimicrobial Activity
Research into related thiadiazole compounds has demonstrated notable antimicrobial activity:
- Compounds derived from 4-methyl-1,2,3-thiadiazole showed varying degrees of antifungal activity against several fungal strains with median effective concentrations (EC50) ranging from 7.28 µM to 42.49 µM against pathogens like Pellicularia sasakii and Alternaria solani .
Other Biological Activities
The biological profile of thiadiazole-based compounds often includes:
- Antiviral properties : Some derivatives have shown activity against viral infections.
- Anti-inflammatory effects : Certain structures have been linked to reduced inflammation in preclinical models.
Case Study 1: Thiadiazole Derivatives in Cancer Research
A specific derivative containing a thiadiazole ring was tested for its ability to inhibit growth in colon carcinoma cells. The compound demonstrated an IC50 value of 6.2 µM against the HCT-116 cell line, indicating strong potential as a chemotherapeutic agent .
Case Study 2: Antifungal Screening
In another study, a series of thiadiazole-containing compounds were screened for antifungal activity. The results showed that the most active compounds inhibited fungal growth effectively at concentrations comparable to established antifungal agents .
Comparison with Similar Compounds
Key Differences :
- The target compound’s thiadiazole and triazolopyrazine groups distinguish it from analogs like pyrazolotriazolopyrimidines ( ), which undergo isomerization under specific conditions .
- Compared to , where a thiazolo-triazole-pyrazole hybrid has a high melting point (312–314°C), the methyl groups in the target compound may lower its crystallinity, improving solubility .
Physicochemical and Pharmacological Properties
Solubility and Bioavailability
Q & A
Q. Table 1: Synthetic Methods Comparison
*Yields are illustrative for analogous compounds.
Which characterization techniques are essential for confirming the structure of this compound?
Level: Basic
Methodological Answer:
Structural confirmation requires multi-technique validation:
- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., used for 1a, 1b derivatives) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., piperazine CH₂ groups at δ 3.2–3.5 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the methanone bridge) .
- Mass Spectrometry : Validates molecular weight (e.g., GC-MS for intermediates) .
- HPLC : Ensures purity (>95%) and monitors reaction progress .
Critical Step: Cross-validate NMR assignments with crystallographic data to resolve ambiguities in complex heterocyclic systems .
How can molecular docking be utilized to predict the biological targets of this compound?
Level: Advanced
Methodological Answer:
Molecular docking identifies potential biological targets by simulating ligand-receptor interactions:
Target Selection : Prioritize enzymes with known roles in disease pathways (e.g., fungal 14α-demethylase, PDB: 3LD6) .
Ligand Preparation : Optimize the compound’s 3D structure using software (e.g., AutoDock Vina), ensuring correct tautomerization and protonation states.
Docking Simulation : Grid-based sampling evaluates binding poses and affinity scores (e.g., triazolo-pyrazine interactions with heme cofactors) .
Validation : Compare docking scores with known inhibitors and validate via in vitro assays (e.g., antifungal activity testing).
Key Insight: Docking revealed hydrogen bonding between the triazolo-pyrazine N-atoms and 14α-demethylase active sites, suggesting antifungal potential .
What are the key considerations in optimizing reaction conditions to minimize by-products during synthesis?
Level: Advanced
Methodological Answer:
Optimization strategies include:
- Temperature Control : Elevated temperatures (e.g., 120°C) accelerate cyclization but may degrade sensitive intermediates; use reflux with inert atmospheres .
- Catalyst Selection : Copper(I) catalysts improve click chemistry efficiency (e.g., CuSO₄/ascorbate for triazole formation) .
- Workup Protocols : Precipitation in ice-cold water reduces side-product solubility (e.g., for thiadiazole derivatives) .
- Chromatography : Column chromatography (silica gel, DCM/MeOH) isolates pure fractions from complex mixtures .
Case Study: Substituting direct acylation with a chlorination step reduced by-products (e.g., 20% increase in yield for intermediate IV) .
How should researchers address discrepancies in synthetic yields reported across different methodologies?
Level: Data Contradiction Analysis
Methodological Answer:
Discrepancies arise from variations in reagents, catalysts, or purification methods. Systematic approaches include:
Replicate Conditions : Reproduce methods with strict adherence to reported protocols (e.g., solvent purity, catalyst ratios).
By-Product Analysis : Use LC-MS or TLC to identify side products (e.g., hydrazine adducts in thiourea cyclization) .
Statistical Optimization : Apply Design of Experiments (DoE) to isolate critical variables (e.g., temperature vs. catalyst loading).
Example: In zolazepam intermediate synthesis, chlorination of III (vs. direct acylation of I) reduced side-product formation from 15% to <5% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
